

Application Notes and Protocols for Men 10207 in In Vitro Assays

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Compound of Interest

Compound Name: Men 10207

Cat. No.: B1676194

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Introduction

Men 10207 is a potent and selective antagonist of the tachykinin NK-2 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. These application notes provide detailed protocols for the preparation and use of **Men 10207** in in vitro assays, along with a summary of its key characteristics and a visualization of its target's signaling pathway.

Physicochemical and Potency Data of Men 10207

A compilation of the physicochemical properties and in vitro potency of **Men 10207** is presented below. This data is essential for accurate preparation of solutions and interpretation of experimental results.

Property	Value	Reference
CAS Number	126050-12-2	[1] [2] [3]
Molecular Weight	1109.24 g/mol	[1] [2]
Solubility in DMSO	50 mg/mL (45.08 mM)	[4]
pA2 (NK-2 Receptor)	7.9	[1] [3]
pA2 (NK-1 Receptor)	5.2	[1] [3]
pA2 (NK-3 Receptor)	4.9	[1] [3]

Experimental Protocols

Preparation of Men 10207 Stock Solution (10 mM in DMSO)

Materials:

- **Men 10207** powder (MW: 1109.24 g/mol)
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipette

Protocol:

- Weighing: Accurately weigh out 1.11 mg of **Men 10207** powder and transfer it to a sterile microcentrifuge tube. To ensure accuracy, use a calibrated analytical balance.
- Dissolution: Add 100 µL of sterile DMSO to the microcentrifuge tube containing the **Men 10207** powder.

- **Mixing:** Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
- **Storage:** Store the 10 mM stock solution at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months)[1]. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Assays

Materials:

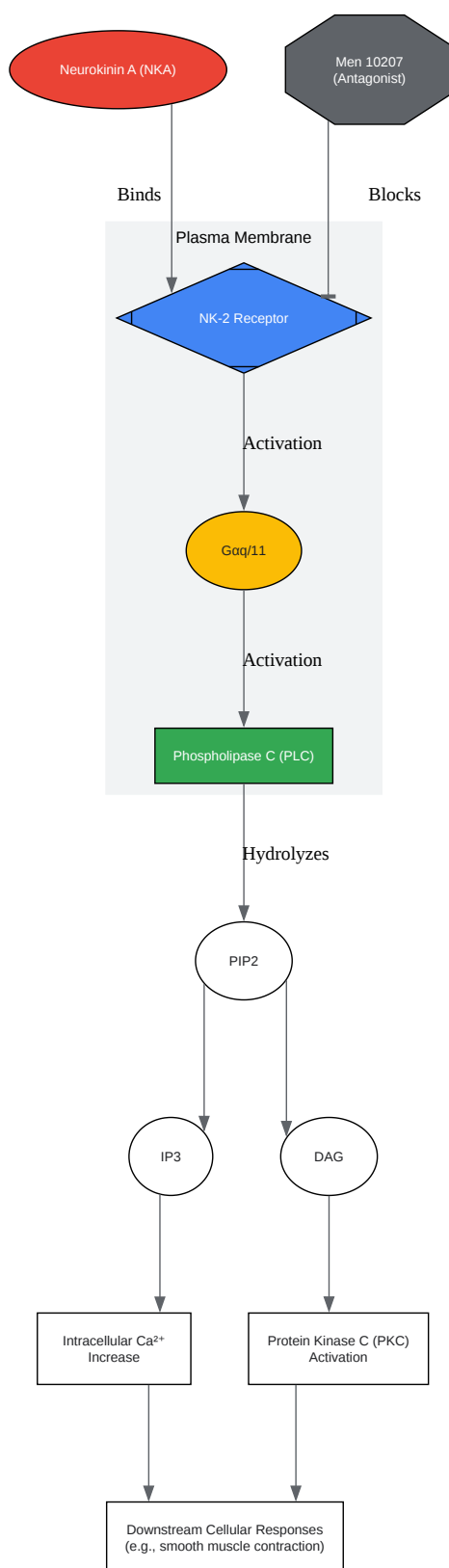
- 10 mM **Men 10207** stock solution in DMSO
- Sterile cell culture medium or assay buffer
- Sterile dilution tubes or plates

Protocol:

- **Serial Dilutions:** Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentrations. It is recommended to keep the final DMSO concentration in the assay below 0.5% to minimize solvent-induced cellular toxicity.
- **Example Dilution Series:** To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of medium. Subsequent dilutions can be made from this working solution.
- **Working Concentration Range:** Based on the reported potency of **Men 10207**, a typical starting concentration range for in vitro cell-based assays would be from 1 nM to 1 µM. The optimal concentration will depend on the specific cell type and assay conditions and should be determined empirically.

Tachykinin NK-2 Receptor Signaling Pathway

Men 10207 acts as an antagonist at the tachykinin NK-2 receptor. The binding of the endogenous ligand, Neurokinin A (NKA), to the NK-2 receptor initiates a signaling cascade. The following diagram illustrates the key steps in this pathway.

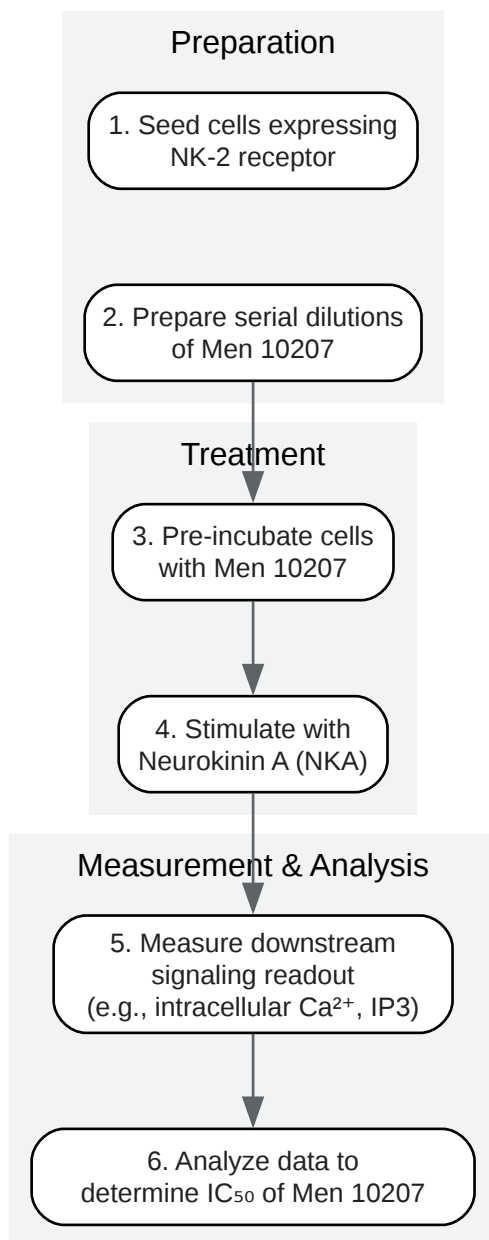


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Caption: Tachykinin NK-2 Receptor Signaling Cascade.

Experimental Workflow for In Vitro Antagonism Assay

The following diagram outlines a typical workflow for assessing the antagonistic activity of **Men 10207** in a cell-based in vitro assay.



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Caption: In Vitro Antagonist Assay Workflow.

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References

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